Rocastine
Overview
Description
Preparation Methods
Rocastine is synthesized through a series of chemical reactions involving the formation of its core structure, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-4-methylpyrido-[3,2-f]-1,4-oxazepine-5(4H)-thione. The synthetic route typically involves the reaction of appropriate starting materials under controlled conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents, catalysts, and temperature control .
Chemical Reactions Analysis
Rocastine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Rocastine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of antihistamines.
Biology: Investigated for its effects on histamine receptors and its potential use in treating allergic reactions.
Medicine: Explored for its potential therapeutic applications in treating conditions such as allergies and asthma.
Industry: Utilized in the development of new antihistamine drugs with improved efficacy and safety profiles
Mechanism of Action
Rocastine exerts its effects by acting as a selective antagonist of the histamine H1 receptor. By binding to this receptor, it prevents histamine from exerting its effects, thereby reducing allergic symptoms such as itching, swelling, and redness. The molecular targets and pathways involved include the histamine H1 receptor and associated signaling pathways .
Comparison with Similar Compounds
Rocastine is unique among antihistamines due to its rapid onset of action and nonsedating properties. Similar compounds include:
- Brompheniramine
- Chlorpheniramine
- Pyrilamine
- Promethazine
- Astemizole
- Diphenhydramine
- Terfenadine
- Oxatomide Compared to these compounds, this compound has a faster onset of action and does not cause sedation, making it a preferred choice for treating allergic reactions .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10/h4-5,7,10H,6,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPDPATYPQFYDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874470 | |
Record name | PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-( | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91833-49-7 | |
Record name | Rocastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091833497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-( | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROCASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3391H2J6G4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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